molecular formula C27H22N4O3 B4857749 6-AMINO-4-(3,4-DIMETHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-(3,4-DIMETHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4857749
M. Wt: 450.5 g/mol
InChI Key: NLROMQZIZIBLRS-UHFFFAOYSA-N
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Description

6-Amino-4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles

Preparation Methods

The synthesis of 6-amino-4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-step reaction process. One common method involves the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction yields ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

6-Amino-4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Amino-4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-amino-4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3/c1-32-21-14-13-18(15-22(21)33-2)23-20(16-28)26(29)34-27-24(23)25(17-9-5-3-6-10-17)30-31(27)19-11-7-4-8-12-19/h3-15,23H,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLROMQZIZIBLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-AMINO-4-(3,4-DIMETHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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6-AMINO-4-(3,4-DIMETHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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